SR1664 -

SR1664

Catalog Number: EVT-282610
CAS Number:
Molecular Formula: C33H29N3O5
Molecular Weight: 547.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-nitrophenyl)ethyl]carbamoyl}-1h-indol-1-yl)methyl]biphenyl-2-carboxylic acid, also known as SR1664, is a synthetically derived compound extensively studied for its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [, ]. This receptor plays a crucial role in various biological processes, including glucose and lipid metabolism, adipocyte differentiation, and inflammatory responses [, , ]. Unlike traditional PPARγ agonists like thiazolidinediones (TZDs), SR1664 functions as a non-agonist, exhibiting a distinct mechanism of action that leads to anti-diabetic effects without the adverse effects associated with full agonists [, , ].

Synthesis Analysis

Although specific details about the original synthesis of SR1664 are limited in the provided papers, a detailed synthesis analysis of its analog, UHC1, is described []. The synthesis likely involves multiple steps, starting with modifications to SR1664's structure to enhance its solubility. A docking simulation suggested that UHC1 binds to the ligand-binding site of PPARγ with a higher affinity compared to SR1664 []. The synthesis of such analogs highlights the possibility of further structural modifications to improve the compound's pharmacological properties.

Molecular Structure Analysis

SR1664's molecular structure consists of an N-biphenylmethylindole scaffold []. Through structure-activity relationship studies, specific modifications to this scaffold were found to significantly influence its binding affinity and antagonistic activity towards PPARγ []. Notably, the presence of a carboxylic acid group appears crucial for its interaction with the receptor [, ].

Further insights into SR1664's binding mode were revealed through X-ray crystallography studies []. These studies confirmed that SR1664 occupies an alternate binding site within the PPARγ ligand binding domain, distinct from the binding site of full agonists []. This unique binding mode is crucial for its non-agonistic behavior and subsequent downstream effects.

By preventing this phosphorylation, SR1664 promotes insulin sensitivity and ameliorates inflammatory responses, ultimately contributing to its anti-diabetic effects [, , ]. Furthermore, research suggests that SR1664's interaction with the Ω loop of PPARγ might contribute to its ability to inhibit CDK5-mediated phosphorylation [].

Applications

a. Anti-diabetic Agent: SR1664 has demonstrated significant potential as a novel anti-diabetic agent [, , , ]. Its ability to improve insulin sensitivity without causing weight gain or fluid retention, common side effects of TZD drugs, makes it a promising candidate for further development [, , , , ].

b. Hepatic Fibrosis Treatment: Studies have shown SR1664's efficacy in reducing hepatic fibrosis in mice models [, ]. It achieves this by reducing the activation of hepatic stellate cells, the primary collagen-producing cells in the liver, and subsequently decreasing collagen deposition [, ].

c. Tool for Studying PPARγ Signaling: The unique pharmacological profile of SR1664 makes it a valuable tool for dissecting the complexities of PPARγ signaling pathways [, ]. By comparing its effects to those of full and partial agonists, researchers can gain deeper insights into the specific roles of different PPARγ-mediated mechanisms.

Future Directions
  • Improving Pharmacokinetic Properties: Research efforts should focus on optimizing SR1664's pharmacokinetic properties, particularly its solubility and bioavailability, to enhance its therapeutic potential [, ].

Thiazolidinediones (TZDs)

  • Compound Description: TZDs, including rosiglitazone and pioglitazone, are a class of antidiabetic drugs that act as full agonists of PPARγ. They are known for their robust insulin-sensitizing effects. [, ]
  • Relevance: TZDs are structurally distinct from SR1664, which is a non-agonist PPARγ ligand. [, ] While both TZDs and SR1664 demonstrate antidiabetic effects, TZDs are associated with significant side effects like fluid retention and weight gain, while SR1664 aims to mitigate these issues. [, , , , ]

Rosiglitazone (ROS)

  • Compound Description: Rosiglitazone is a specific TZD drug and a full PPARγ agonist used to treat type 2 diabetes. It exerts its antidiabetic effect by increasing insulin sensitivity. []
  • Relevance: Similar to other TZDs, rosiglitazone differs structurally from SR1664. [, ] Although both compounds demonstrate antidiabetic properties, rosiglitazone can induce fluid retention, a side effect not observed with SR1664. []

SR11023

  • Compound Description: SR11023 is an optimized antidiabetic drug derived from SR1664 through structure-activity relationship studies. It displays similar cellular activity to SR1664 but with improved pharmacokinetics. []
  • Relevance: SR11023 is structurally related to SR1664 and shares its non-agonist binding properties to PPARγ. [] It represents a significant advancement over SR1664 due to its enhanced pharmacokinetic profile while maintaining the desired antidiabetic effects.
  • Compound Description: GQ16 is a partial PPARγ agonist belonging to the thiazolidinedione class of drugs. It has been shown to promote the "browning" of white adipose tissue. []
  • Relevance: GQ16 and SR1664 are distinct PPARγ ligands with different binding modes and functional outcomes. [] GQ16 acts as a partial agonist, whereas SR1664 is a non-agonist. [] They highlight the diversity of pharmacological profiles possible through PPARγ modulation.

MRL24

  • Compound Description: MRL24 is a partial PPARγ agonist. It exhibits insulin-sensitizing effects similar to TZDs in obese diabetic mice. []
  • Relevance: MRL24, as a partial agonist, and SR1664, as a non-agonist, showcase diverse pharmacological approaches to modulate PPARγ activity. [] They highlight the potential of developing antidiabetic drugs with improved safety profiles by fine-tuning PPARγ activity.

SR10171 and SR2595

  • Compound Description: SR10171 and SR2595 are inverse agonists of PPARγ. They exhibit similar insulin-sensitizing efficacy as TZDs in obese diabetic mice. []
  • Relevance: SR10171 and SR2595, along with SR1664, belong to a class of PPARγ modulators that are not full agonists. [] They exemplify the possibility of achieving therapeutic benefits through mechanisms other than full PPARγ activation.

Properties

Product Name

SR1664

IUPAC Name

2-[4-[[2,3-dimethyl-5-[[(1S)-1-(4-nitrophenyl)ethyl]carbamoyl]indol-1-yl]methyl]phenyl]benzoic acid

Molecular Formula

C33H29N3O5

Molecular Weight

547.6 g/mol

InChI

InChI=1S/C33H29N3O5/c1-20-22(3)35(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)34-21(2)24-12-15-27(16-13-24)36(40)41/h4-18,21H,19H2,1-3H3,(H,34,37)(H,38,39)/t21-/m0/s1

InChI Key

IIJDFXNUWZTHIM-NRFANRHFSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

SR1664; SR-1664; SR 1664.

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.